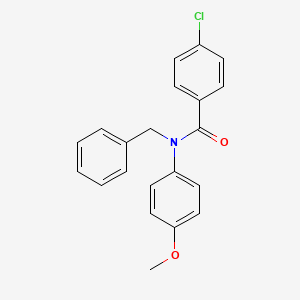

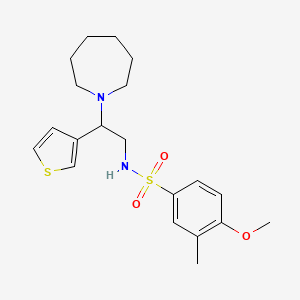

N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide, commonly known as CTAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. CTAPA has been shown to exhibit interesting pharmacological properties, making it a promising candidate for further investigation.

Scientific Research Applications

Structural Analysis and Properties

Studies on similar compounds reveal insights into structural aspects and properties, offering a foundation for understanding the potential applications of N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide. For example, the structural analysis of related acetamide derivatives indicates their stable configurations and interactions, which could be foundational for designing new materials or drugs. These compounds demonstrate how structural variations can impact their physical properties and potential applications in fields like materials science and pharmaceuticals (Karmakar et al., 2007).

Quantum Mechanical Studies and Photovoltaic Efficiency

Quantum mechanical studies on benzothiazolinone acetamide analogs, including spectroscopic analysis and photovoltaic efficiency modeling, suggest applications in developing photosensitizers for dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency and potential for use in photovoltaic cells, which could be extended to studying N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide for similar applications (Mary et al., 2020).

Molecular Engineering for Solar Cell Applications

The engineering of organic sensitizers, including the design of donor, electron-conducting, and anchoring groups at the molecular level, reveals the potential for N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide in solar energy conversion. Research on unsymmetrical organic sensitizers demonstrates high conversion efficiency when anchored to TiO2 films, suggesting that similar molecular engineering could enhance the photovoltaic performance of related compounds (Kim et al., 2006).

Synthesis and Antimicrobial Evaluation

The synthesis of isoxazole-based heterocycles from 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide demonstrates the versatility of cyanoacetamide derivatives in producing a variety of heterocycles with significant antimicrobial activities. This versatility suggests that N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide could also serve as a precursor for synthesizing novel compounds with potential antimicrobial properties (Darwish et al., 2014).

properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-10-3-4-12(11(2)7-10)8-14(18)17-15-13(9-16)5-6-19-15/h3-7H,8H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPDXIZVLPXJMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=C(C=CS2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2360175.png)

![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)

![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)

![2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2360180.png)

![1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2360197.png)